REACTION_CXSMILES
|
N.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:12]2[S:13][C:14]([C:18]([O:20]CC)=O)=[C:15]([CH3:17])[N:16]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11].COC1C=C(C=CC=1OC)C([NH2:30])=O.ClC(C(C)=O)C(OCC)=O>C(O)CCC.C(O)C>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:12]2[S:13][C:14]([C:18]([NH2:30])=[O:20])=[C:15]([CH3:17])[N:16]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)OCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)N)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
a reflux for 5 hours
|
Duration
|
5 h
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
After condensing the solution to solid under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained residue was recrystallized from an aqueous ethanolic solution
|
Type
|
CUSTOM
|
Details
|
to obtain the object as colourless minute aciculate melting at 218° to 219.5° C. in an amount of 9.0 g corresponding to the yield of 65%
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |